N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N8O2S and its molecular weight is 344.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyridazine derivatives, has been extensively studied for their potential applications in dyeing polyester fibers, exhibiting antimicrobial, antitumor, and antioxidant activities. These compounds have been applied in creating sterile or biologically active fabrics for various life applications, demonstrating the versatility of pyridazine derivatives in scientific research (Khalifa et al., 2015).
Antimicrobial and Antitumor Activities
Pyridazine derivatives have shown promising antimicrobial and antitumor activities, suggesting their potential as therapeutic agents. For instance, certain pyridazine and related compounds have been synthesized to explore their antimicrobial properties, highlighting the potential of these heterocyclic compounds in medical and pharmaceutical research (El-Mariah et al., 2006).
Advanced Material Applications
The development of novel dyes and materials using pyridazine derivatives has been researched for their application in dyeing and the creation of functional textiles. This includes the exploration of thiazole-selenium disperse dyes for dyeing polyester fabrics, which could lead to the development of materials with enhanced properties such as colorfastness and biological activity (Khalifa et al., 2015).
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, a core structure in this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of Action
It is known that 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
It is known that 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Result of Action
It is known that 1,2,4-triazole hybrids had weak to high cytotoxic activities against two tumor cell lines .
Action Environment
It is known that 1,2,3-triazoles have high chemical stability .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O2S/c1-14-11(22)4-8-5-24-13(17-8)18-12(23)9-2-3-10(20-19-9)21-7-15-6-16-21/h2-3,5-7H,4H2,1H3,(H,14,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDFJWGVLVDJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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